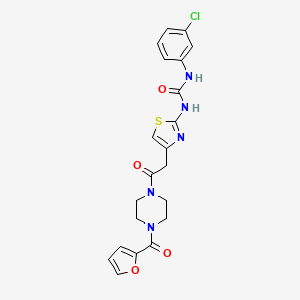

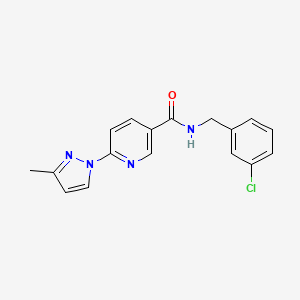

2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of organic triazine derivatives like DMTMM for activation of carboxylic acids, particularly for amide synthesis . DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- High-Yield Synthesis for Radiopharmaceuticals : A study by Bobeldijk et al. (1990) discusses a simple and high-yield synthesis method for producing precursors like (S)-BZM, crucial for the preparation of radiopharmaceuticals such as (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This process is significant for medical imaging and diagnostic applications, indicating the compound's role in developing imaging agents (Bobeldijk et al., 1990).

Pharmacological Applications

Antidopaminergic Properties for Antipsychotic Agents : Research by Högberg et al. (1990) explores the synthesis and antidopaminergic properties of compounds related to 2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, highlighting their potential as potent antipsychotic agents. This study emphasizes the structure-activity relationships, indicating the chemical's utility in designing new medications with reduced side effects (Högberg et al., 1990).

High-affinity Ligands for CNS Dopamine D2 Receptors : Bishop et al. (1991) synthesized a number of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides, evaluating them as dopamine D2 receptor ligands. These compounds, related to this compound, offer insights into the development of drugs targeting central nervous system disorders, including schizophrenia and Parkinson's disease (Bishop et al., 1991).

Material Science Applications

Advanced Material Synthesis : Nimbalkar et al. (2018) discuss the synthesis of novel benzamide derivatives for anti-tubercular applications, showcasing the compound's role in creating new materials with potential biomedical applications. This research not only highlights the compound's relevance in therapeutic contexts but also its contribution to material science, specifically in developing scaffolds with anti-tubercular properties (Nimbalkar et al., 2018).

Optical and Electrochemical Properties : A study by Srivastava et al. (2017) focuses on pyridyl substituted benzamides, demonstrating aggregation-enhanced emission and multi-stimuli-responsive properties. This research underscores the potential use of this compound derivatives in the development of novel optical materials, with applications ranging from sensing to information storage (Srivastava et al., 2017).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with an indole nucleus, which is similar to the structure of this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic derivatives .

Mode of Action

Similar compounds with an indole nucleus are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact readily with their targets, leading to various changes in the biological system .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Compounds with an indole nucleus are known to exhibit a broad spectrum of biological activities . This suggests that the compound could potentially have diverse molecular and cellular effects.

Propiedades

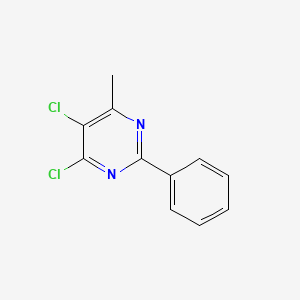

IUPAC Name |

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13-12-14(9-10-15(13)22-11-5-8-18(22)23)21-20(24)19-16(25-2)6-4-7-17(19)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBOWRPUYBWWKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole](/img/structure/B2425780.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)